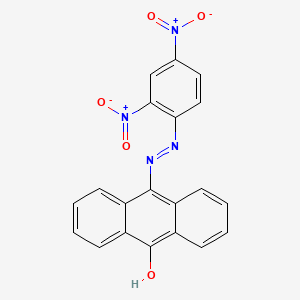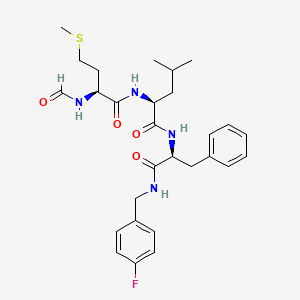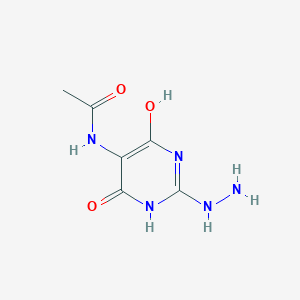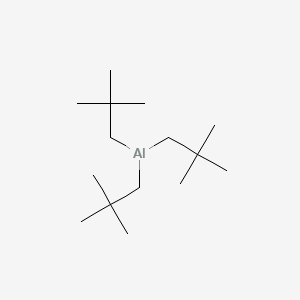
2H-Pyran,tetrahydro-2,4-dimethoxy-6-methyl-,(4R,6S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) is a chemical compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its tetrahydro structure, two methoxy groups at positions 2 and 4, and a methyl group at position 6, with specific stereochemistry at positions 4 and 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Common solvents like ethanol, methanol, or water
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity starting materials
Reaction Control: Automated systems to monitor and control reaction parameters
Purification: Techniques like distillation, crystallization, or chromatography to purify the final product
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions at the methoxy or methyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar solvents like ethanol, methanol, or acetone
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways
Interact with Receptors: Modulate receptor activity to produce physiological effects
Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, or apoptosis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6R)-(9CI)
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4S,6S)-(9CI)
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4S,6R)-(9CI)
Uniqueness
The uniqueness of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) lies in its specific stereochemistry, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with similar compounds can help understand the impact of stereochemistry on its behavior and applications.
Eigenschaften
Molekularformel |
C8H16O3 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(4R,6S)-2,4-dimethoxy-6-methyloxane |
InChI |
InChI=1S/C8H16O3/c1-6-4-7(9-2)5-8(10-3)11-6/h6-8H,4-5H2,1-3H3/t6-,7+,8?/m0/s1 |
InChI-Schlüssel |
FBZVZMDKKTZELT-KJFJCRTCSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](CC(O1)OC)OC |
Kanonische SMILES |
CC1CC(CC(O1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)





![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)
